molecular formula C11H16N2O B11751040 (R)-2-amino-N-isopropyl-2-phenylacetamide

(R)-2-amino-N-isopropyl-2-phenylacetamide

Cat. No.: B11751040
M. Wt: 192.26 g/mol
InChI Key: AOCWCZLEZLZYQF-SNVBAGLBSA-N
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Description

®-2-amino-N-isopropyl-2-phenylacetamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, an isopropyl group, and a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-N-isopropyl-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-phenylacetic acid and isopropylamine.

    Amidation Reaction: The key step involves the amidation of ®-2-amino-2-phenylacetic acid with isopropylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-2-amino-N-isopropyl-2-phenylacetamide in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-N-isopropyl-2-phenylacetamide may involve:

    Large-Scale Amidation: Scaling up the amidation reaction using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency, reduce reaction times, and improve overall yield.

    Automated Purification: Utilizing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-N-isopropyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The phenylacetamide moiety can undergo substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogen or alkyl groups to the phenylacetamide moiety.

Scientific Research Applications

®-2-amino-N-isopropyl-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-amino-N-isopropyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, further modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-N-isopropyl-2-phenylacetamide: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.

    2-amino-N-isopropyl-2-phenylacetamide: The racemic mixture containing both ® and (S) enantiomers.

    N-isopropyl-2-phenylacetamide: Lacks the amino group, resulting in different chemical and biological properties.

Uniqueness

®-2-amino-N-isopropyl-2-phenylacetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective drugs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2R)-2-amino-2-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1

InChI Key

AOCWCZLEZLZYQF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N

Origin of Product

United States

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